2-cyclopropyl-N4-(1-methoxypropan-2-yl)-N6-methylpyrimidine-4,6-diamine
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 222.29 g/mol. Other properties such as melting point and boiling point are not available in the search results . For a comprehensive analysis of its physical and chemical properties, it would be best to refer to detailed chemical databases or resources.Scientific Research Applications
Antiviral Activity
Research has explored derivatives of pyrimidines, such as those with cyclopropyl and methyl groups, for their antiviral properties. For instance, studies on 5-substituted-2,4-diaminopyrimidines have shown marked inhibition of retrovirus replication in cell cultures. These compounds, particularly with modifications at the 5 position, including cyclopropyl, have demonstrated potent inhibitory effects against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity in cell cultures, albeit with varying degrees of cytotoxicity (Hocková et al., 2003).
Chemical Synthesis
The synthesis and process research around pyrimidine derivatives, including those with cyclopropyl groups, are significant for developing synthetic pathways towards complex molecules. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, a key intermediate in anticancer drug production, involves cyclization and chlorination steps starting from basic pyrimidine structures (Guo Lei-ming, 2012). Another study focuses on asymmetric catalytic cyclopropenation to synthesize cyclopropyl-dehydroamino acids, highlighting the versatility of cyclopropyl-containing compounds in organic synthesis (Imogaı̈ et al., 1998).
Structural Analysis
Crystal structure analyses of compounds like cyprodinil, which contains a cyclopropyl group, provide insights into the molecular configurations that could influence biological activity. Such studies reveal the spatial arrangements and possible interactions (e.g., π–π interactions) that contribute to the compound's stability and reactivity (Jeon et al., 2015).
Catalytic Studies
Compounds with cyclopropyl groups have also been investigated for their catalytic properties, as demonstrated in the synthesis and catalytic studies of Mn(III)-Schiff Base-Dicyanamide Complexes. These studies examine the effects of structural configurations on the catalytic efficiency, particularly in peroxidase mimicking activities (Bermejo et al., 2017).
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. The mechanism of action generally refers to how a compound interacts at the molecular level, often in a biological context. As this compound is for research use only, its mechanism of action may be subject to ongoing research.
Properties
IUPAC Name |
2-cyclopropyl-4-N-(1-methoxypropan-2-yl)-6-N-methylpyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8(7-17-3)14-11-6-10(13-2)15-12(16-11)9-4-5-9/h6,8-9H,4-5,7H2,1-3H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGLRBPRZTZVSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC(=NC(=C1)NC)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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